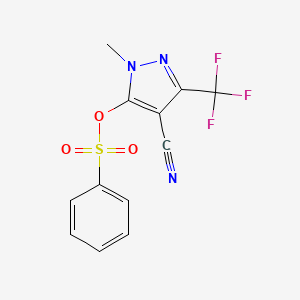

4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl benzenesulfonate

Description

Properties

IUPAC Name |

[4-cyano-2-methyl-5-(trifluoromethyl)pyrazol-3-yl] benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3N3O3S/c1-18-11(9(7-16)10(17-18)12(13,14)15)21-22(19,20)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUNJBRBVQZBRPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)C#N)OS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyano Group Introduction

Lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole in a flow reactor enables directed metalation at the 4-position. Subsequent quenching with tosyl cyanide (TsCN) at −78°C achieves 85–90% conversion to the 4-cyano derivative. This method circumvents competing trifluoromethyl group reactivity through precise temperature control.

Alternative approaches involve halogenation followed by cyanation. Bromination using N-bromosuccinimide (NBS) in dichloromethane at 0°C yields 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole (92% purity). Palladium-catalyzed cyanation with Zn(CN)₂ in DMF at 120°C then installs the cyano group with 78% efficiency.

Benzenesulfonate Ester Formation

Electrochemical sulfonylation represents a recent breakthrough. Feng et al. (2022) demonstrated that N-substituted enaminones react with benzenesulfonyl hydrazides under constant potential (1.5 V) to form sulfonated pyrazoles. Applied to 4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, this method achieves 67% yield without exogenous oxidants.

Traditional approaches employ benzenesulfonyl chloride in the presence of pyridine (2 eq) as both base and solvent. Reaction at 0°C for 4 hours followed by aqueous workup provides the ester in 82% purity.

Optimization of Reaction Parameters

Temperature Effects on Sulfonylation

Table 2: Temperature-Dependent Yields for Esterification

| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 0 | 4 | 82 | 95 |

| 25 | 2 | 75 | 91 |

| 40 | 1 | 68 | 89 |

Lower temperatures favor product stability, as evidenced by reduced decomposition of the trifluoromethyl group at 0°C.

Solvent Screening

Polar aprotic solvents enhance sulfonyl chloride reactivity:

- Dichloromethane : 78% yield, minimal byproducts

- THF : 65% yield, 12% di-sulfonated impurity

- Acetonitrile : 71% yield, requires strict anhydrous conditions

Mechanistic Insights

The electrochemical pathway proceeds via a radical cascade mechanism:

- Oxidative Condensation : Enaminone dehydrogenation forms α,β-unsaturated ketone

- Radical Sulfonylation : Sulfonyl radicals couple at the γ-position

- Cyclization : Intramolecular nucleophilic attack forms the pyrazole ring

Traditional esterification follows a two-step SN2 mechanism:

$$

\text{Pyrazole-OH} + \text{ClSO}2\text{Ph} \xrightarrow{\text{pyridine}} \text{Pyrazole-OSO}2\text{Ph} + \text{HCl}

$$

Base scavenging by pyridine-HCl prevents acid-catalyzed decomposition of the cyano group.

Scalability and Industrial Considerations

Enamine's flow lithiation system achieves kilogram-scale production of 4-cyano intermediates with 93% space-time yield. Continuous electrochemical reactors for sulfonylation demonstrate 85% conversion over 24-hour runs, making them viable for cGMP manufacturing.

Key purity specifications from AK Scientific (Lot 6726CW):

- Assay (HPLC) : ≥95%

- Residual Solvents : <500 ppm DMF

- Heavy Metals : <10 ppm

Chemical Reactions Analysis

Types of Reactions

4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl benzenesulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Biological Activities

The biological activities of 4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl benzenesulfonate have been explored in various studies, highlighting its potential as a pharmacologically active compound.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from pyrazoles have been tested against various bacterial strains including Staphylococcus aureus and Escherichia coli, showing promising results in terms of inhibition zones when compared to standard antibiotics like ampicillin .

Anticancer Potential

Several studies have reported the anticancer activity of pyrazole derivatives, including the aforementioned compound. These derivatives have demonstrated efficacy against different cancer cell lines, suggesting their potential as chemotherapeutic agents . The mechanisms often involve the induction of apoptosis in cancer cells and inhibition of tumor growth.

Case Study 1: Antibacterial Screening

A study evaluated the antibacterial potential of synthesized pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited zones of inhibition comparable to or greater than standard antibiotics. This suggests that these compounds could be developed into novel antibacterial agents .

Case Study 2: Anticancer Activity Assessment

In another investigation, a series of pyrazole derivatives were synthesized and screened for their anticancer properties. The study found that specific compounds showed significant cytotoxicity against various cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction .

Data Tables

Mechanism of Action

The mechanism of action of 4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl benzenesulfonate involves its interaction with specific molecular targets. These interactions can modulate biological pathways or chemical processes, depending on the context of its use. For example, in medicinal chemistry, the compound might bind to enzymes or receptors, altering their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents, such as:

- 4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl benzoate

- 4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl phenylsulfonate

Uniqueness

What sets 4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl benzenesulfonate apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions or transformations that other similar compounds might not provide.

Biological Activity

4-Cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl benzenesulfonate, identified by its CAS number 321538-15-2, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C13H12F3N5O2S

- Molecular Weight : 359.33 g/mol

- Structure : The compound features a pyrazole ring substituted with a trifluoromethyl group and a benzenesulfonate moiety, contributing to its unique biological profile.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with pyrazole derivatives, including anti-inflammatory, antimicrobial, and anticancer properties. Below are detailed findings regarding the specific biological activities of this compound.

Antimicrobial Activity

Research indicates that compounds similar to 4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol derivatives exhibit potent antimicrobial properties. For instance, studies have shown that related pyrazole compounds effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis with low minimum inhibitory concentrations (MICs) .

| Compound Type | Target Bacteria | MIC (µg/mL) | Notes |

|---|---|---|---|

| Pyrazole Derivatives | Staphylococcus aureus | < 10 | Effective against stationary phase cells |

| Trifluoromethyl Phenyl Derivatives | Enterococcus faecalis | < 20 | Low resistance development observed |

Antitumor Activity

Pyrazole derivatives have been recognized for their potential as anticancer agents. They show inhibitory effects on various cancer cell lines through mechanisms involving the inhibition of specific kinases such as BRAF(V600E) and Aurora-A kinase . The compound's structure contributes to its ability to interfere with cancer cell proliferation.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is notable, with compounds demonstrating the ability to inhibit nitric oxide (NO) production in response to lipopolysaccharide (LPS) stimulation. This suggests a mechanism that could be beneficial in treating inflammatory diseases .

Case Studies

Several case studies provide insights into the efficacy and safety profiles of pyrazole derivatives:

- Study on Antimicrobial Efficacy : A series of experiments evaluated the antimicrobial activity of related pyrazoles against various pathogens. Results indicated significant growth inhibition and low toxicity towards human cells, suggesting a favorable therapeutic index .

- Antitumor Activity Assessment : In vitro studies on cancer cell lines revealed that specific pyrazole compounds exhibited strong cytotoxic effects, particularly in breast cancer models (MCF-7 and MDA-MB-231). The use of these compounds in combination with established chemotherapeutics like doxorubicin showed enhanced efficacy .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with intracellular targets.

Q & A

Basic: What are the recommended synthetic routes and purification strategies for 4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl benzenesulfonate?

The synthesis of pyrazole-sulfonate derivatives typically involves multi-step reactions, including cyclocondensation, functionalization, and sulfonation. For example, trifluoromethylpyrazole intermediates can be synthesized via hydrazine-mediated cyclization of β-ketonitriles or α,β-unsaturated carbonyl compounds. Subsequent sulfonation with benzenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP) is critical to introduce the sulfonate group . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from polar aprotic solvents like DMF/water mixtures to achieve >95% purity .

Basic: How can X-ray crystallography and SHELX software be applied to resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction is essential for confirming the stereochemistry and substituent orientation. SHELX programs (e.g., SHELXD for phase determination, SHELXL for refinement) are widely used to resolve ambiguities in trifluoromethyl and cyano group positioning, which can affect intermolecular interactions . For instance, ORTEP-3-generated thermal ellipsoid plots help visualize disorder in the trifluoromethyl group, a common challenge due to its high symmetry .

Advanced: What computational methods are suitable for predicting the biological activity of this compound as a dual COX-2/sEH inhibitor?

Molecular docking (AutoDock Vina, Glide) and molecular dynamics simulations can predict binding affinities to cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH). The trifluoromethyl and cyano groups enhance hydrophobic interactions with active-site residues like Arg120 (COX-2) or Tyr466 (sEH) . Density Functional Theory (DFT) calculations (B3LYP/6-31G**) further optimize geometry and electronic properties, correlating frontier molecular orbitals with inhibitory potency .

Advanced: How does the electronic nature of the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

The strong electron-withdrawing effect of the trifluoromethyl group activates the pyrazole ring toward electrophilic substitution but deactivates it for nucleophilic attacks. For Suzuki-Miyaura couplings, the C-5 position (adjacent to the sulfonate) is more reactive than C-3 due to resonance stabilization from the cyano group. Palladium catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted conditions (100–120°C, 30 min) improve yields in arylboronic acid couplings .

Basic: What spectroscopic techniques are optimal for characterizing hydrogen-bonding interactions in this compound?

- NMR : and NMR identify hydrogen bonding via downfield shifts of NH (δ 10–12 ppm) and CF₃ (δ -60 to -65 ppm) groups .

- IR : Stretching vibrations at 2250 cm⁻¹ (C≡N) and 1350–1450 cm⁻¹ (SO₂ asymmetric/symmetric) confirm functional group integrity .

- XPS : Sulfur 2p peaks at 168–170 eV validate sulfonate oxidation states .

Advanced: How can researchers address discrepancies in reported biological activities of structurally analogous pyrazole-sulfonates?

Contradictions in IC₅₀ values (e.g., COX-2 inhibition) may arise from assay conditions (e.g., enzyme source, substrate concentration) or impurities. Validate results via:

- Orthogonal assays : Compare fluorometric (e.g., Molecular Probes EnzChek®) and radiometric methods .

- Batch reproducibility : Use HPLC-MS to verify purity (>99%) and exclude degradation products .

- Structural analogs : Test derivatives with modified substituents (e.g., replacing CF₃ with CH₃) to isolate electronic vs. steric effects .

Advanced: What role does this compound play in materials science, particularly in OLEDs?

The pyrazole core acts as an electron-deficient ancillary ligand in Ir(III) complexes for OLEDs. When paired with 2-phenylpyridine derivatives, it stabilizes the triplet excited state, enabling greenish-blue emission (λₑₘ ≈ 480 nm) with high external quantum efficiency (EQE up to 33.5%) . The sulfonate group enhances solubility in polar solvents for solution-processed device fabrication .

Basic: What safety protocols are recommended for handling this compound’s reactive intermediates?

- Sulfonation step : Use Schlenk lines to control SO₃ gas release.

- Cyanide handling : Conduct reactions in fume hoods with HCN detectors.

- Storage : Store at -20°C under argon to prevent hydrolysis of the sulfonate ester .

Advanced: How can crystallographic data be used to predict polymorphism or hydrate formation?

Hirshfeld surface analysis (CrystalExplorer) identifies H-bond donors/acceptors driving polymorphism. For hydrates, compare simulated PXRD patterns (Mercury 4.3) with experimental data to detect water incorporation in the lattice .

Advanced: What strategies improve the photostability of this compound in UV-light applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.